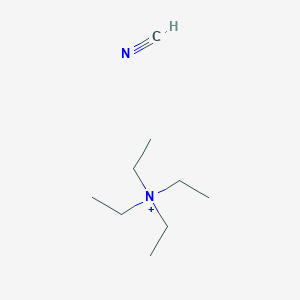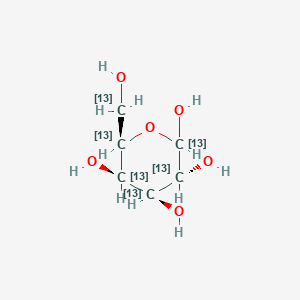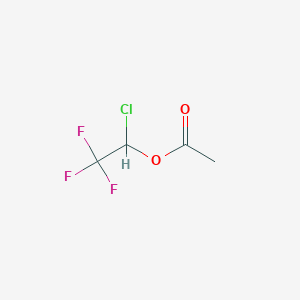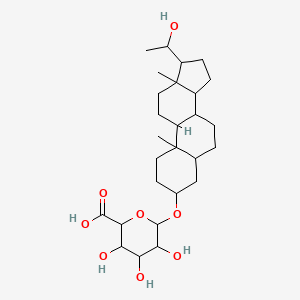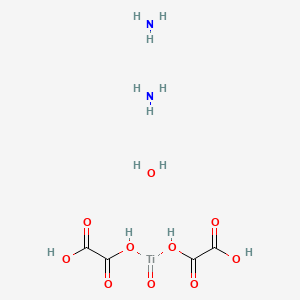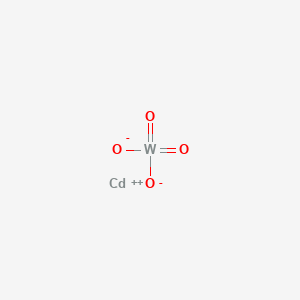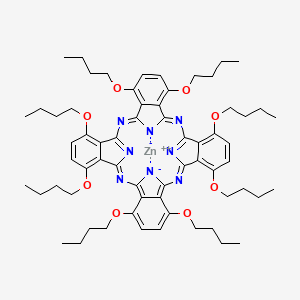
Zinc 1,4,8,11,15,18,22,25-octabutoxy-phthalocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is a complex organic compound with the molecular formula C64H80N8O8Zn. It is a derivative of phthalocyanine, a class of macrocyclic compounds that are structurally similar to porphyrins. This compound is known for its strong near-infrared absorption and fluorescence properties, making it useful in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine typically involves the reaction of phthalonitrile derivatives with zinc salts under specific conditions. One common method includes the use of 1,4,8,11,15,18,22,25-octabutoxyphthalonitrile as a starting material, which is then reacted with zinc acetate in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Zinc 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of zinc phthalocyanine.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as chloroform, dichloromethane, or DMF under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zinc phthalocyanine oxides, while substitution reactions can yield a variety of functionalized phthalocyanines .
科学的研究の応用
Zinc 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine has a wide range of applications in scientific research:
Chemistry: Used as a photosensitizer in photochemical reactions and as a catalyst in various organic transformations.
Biology: Employed in bioimaging and as a fluorescent probe due to its strong near-infrared fluorescence.
Medicine: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer to generate reactive oxygen species that can kill cancer cells.
Industry: Utilized in the development of organic photovoltaic cells and other optoelectronic devices due to its excellent light-absorbing properties .
作用機序
The mechanism by which Zinc 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine exerts its effects, particularly in photodynamic therapy, involves the absorption of light and the subsequent generation of reactive oxygen species (ROS). When exposed to light of a specific wavelength, the compound transitions to an excited state, transferring energy to molecular oxygen to produce ROS. These ROS can then induce cell damage and apoptosis in targeted cells, such as cancer cells .
類似化合物との比較
Similar Compounds
Zinc phthalocyanine: A simpler derivative without the butoxy groups, used in similar applications but with different solubility and electronic properties.
Copper phthalocyanine: Another metal phthalocyanine with distinct electronic properties and applications in dyes and pigments.
Nickel phthalocyanine: Known for its catalytic properties in various chemical reactions
Uniqueness
Zinc 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is unique due to its enhanced solubility in organic solvents and its strong near-infrared absorption and fluorescence. These properties make it particularly suitable for applications in photodynamic therapy and optoelectronics, where other phthalocyanines may not perform as effectively .
特性
分子式 |
C64H80N8O8Zn |
|---|---|
分子量 |
1154.7 g/mol |
IUPAC名 |
zinc;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C64H80N8O8.Zn/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2 |
InChIキー |
DKGNTSAYUCTYJI-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


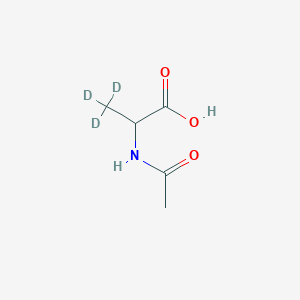
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
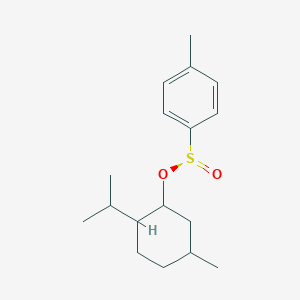
![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)


